

# An In-depth Technical Guide to the Physicochemical Properties of Captopril-d3

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## Compound of Interest

Compound Name: Captopril-d3

Cat. No.: B1140767

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This technical guide provides a comprehensive overview of the core physicochemical properties of **Captopril-d3**, a deuterated isotopologue of the angiotensin-converting enzyme (ACE) inhibitor, Captopril. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.

## Introduction

**Captopril-d3** is a stable, isotopically labeled form of Captopril, where three hydrogen atoms have been replaced by deuterium. This labeling is particularly useful in pharmacokinetic studies and as an internal standard for quantitative analysis by mass spectrometry. Understanding its fundamental physicochemical properties is crucial for the development of analytical methods, formulation design, and for interpreting experimental data. While the pharmacological activity of **Captopril-d3** is expected to be comparable to that of Captopril, its distinct mass allows for precise differentiation in complex biological matrices.

## Physicochemical Properties

The core physicochemical properties of **Captopril-d3** are summarized in the tables below. It is important to note that while some properties have been experimentally determined for **Captopril-d3**, others are extrapolated from data on non-deuterated Captopril due to the negligible impact of deuterium substitution on these specific parameters.

**Table 1: General and Physical Properties of Captopril-d3**

Property	Value	Source
Chemical Name	(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic-2,5,5-d3 acid	[1]
CAS Number	1356383-38-4	[1]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> D <sub>3</sub> NO <sub>3</sub> S	[1]
Formula Weight	220.3 g/mol	[1]
Appearance	White to off-white solid/crystalline powder	[2]
Melting Point	103-104 °C	[3]
Boiling Point	Decomposes before boiling	N/A
pKa <sub>1</sub> (Carboxylic Acid)	~3.7	[4]
pKa <sub>2</sub> (Thiol)	~9.8	[4]

Note on Boiling Point: Captopril, and by extension **Captopril-d3**, is a solid with a relatively high melting point and complex molecular structure. It is expected to decompose at temperatures below its theoretical boiling point under atmospheric pressure. Therefore, a standard boiling point is not a relevant or measurable property for this compound.

Note on pKa Values: The pKa values provided are for the non-deuterated Captopril. The kinetic isotope effect of deuterium substitution is generally small for acid-base dissociation constants, and therefore, the pKa values of **Captopril-d3** are expected to be very similar to those of Captopril.[4]

**Table 2: Solubility Profile of Captopril-d3**

Solvent	Solubility	Source
Water	Freely soluble	[1]
Methanol	Freely soluble	
Ethanol	Soluble	
Chloroform	Soluble	
Dichloromethane	Freely soluble	
Dimethylformamide (DMF)	30 mg/mL	[1]
Dimethyl Sulfoxide (DMSO)	30 mg/mL	[1]
Phosphate-Buffered Saline (PBS, pH 7.2)	3 mg/mL	[1]

## Experimental Protocols

This section details the methodologies for determining key physicochemical properties of **Captopril-d3**.

### Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which **Captopril-d3** transitions from a solid to a liquid.

Apparatus:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- **Sample Preparation:** A small amount of dry **Captopril-d3** powder is finely ground using a mortar and pestle to ensure homogeneity.
- **Capillary Tube Loading:** The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, creating a column of 2-4 mm in height.
- **Measurement:** The loaded capillary tube is placed into the heating block of the melting point apparatus. The temperature is increased rapidly to about 10-15 °C below the expected melting point and then increased at a slower rate of 1-2 °C per minute.
- **Data Recording:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.

## Determination of pKa (Potentiometric Titration)

**Objective:** To determine the acid dissociation constants (pKa) of the carboxylic acid and thiol functional groups of **Captopril-d3**.

**Apparatus:**

- Potentiometer with a pH electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker
- Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)

**Procedure:**

- **Sample Preparation:** A precisely weighed amount of **Captopril-d3** is dissolved in a known volume of purified water to create a solution of known concentration.

- **Titration Setup:** The beaker containing the **Captopril-d3** solution is placed on a magnetic stirrer, and the pH electrode is immersed in the solution.
- **Titration:** The solution is titrated with a standardized solution of NaOH. The pH of the solution is recorded after each incremental addition of the titrant.
- **Data Analysis:** A titration curve is generated by plotting the pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first pKa (carboxylic acid) will be in the acidic range, and the second pKa (thiol) will be in the basic range.

## Determination of Solubility (Shake-Flask Method)

**Objective:** To determine the equilibrium solubility of **Captopril-d3** in a specific solvent.

**Apparatus:**

- Shake-flask or orbital shaker maintained at a constant temperature (e.g., 25 °C or 37 °C)
- Vials with screw caps
- Analytical balance
- Centrifuge
- HPLC system or other suitable analytical instrument for quantification

**Procedure:**

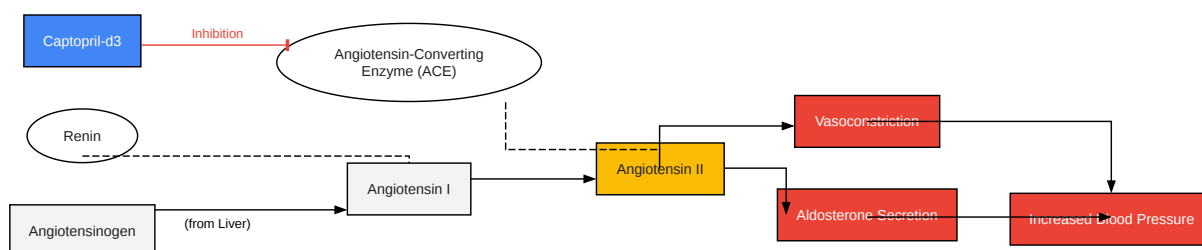
- **Sample Preparation:** An excess amount of **Captopril-d3** is added to a vial containing a known volume of the solvent of interest.
- **Equilibration:** The vials are sealed and placed in a shaker and agitated at a constant temperature for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After shaking, the samples are allowed to stand to allow the undissolved solid to settle. The suspension is then centrifuged to separate the solid phase from the

saturated solution.

- Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of dissolved **Captopril-d3** is determined using a validated analytical method such as HPLC.

## Mandatory Visualizations

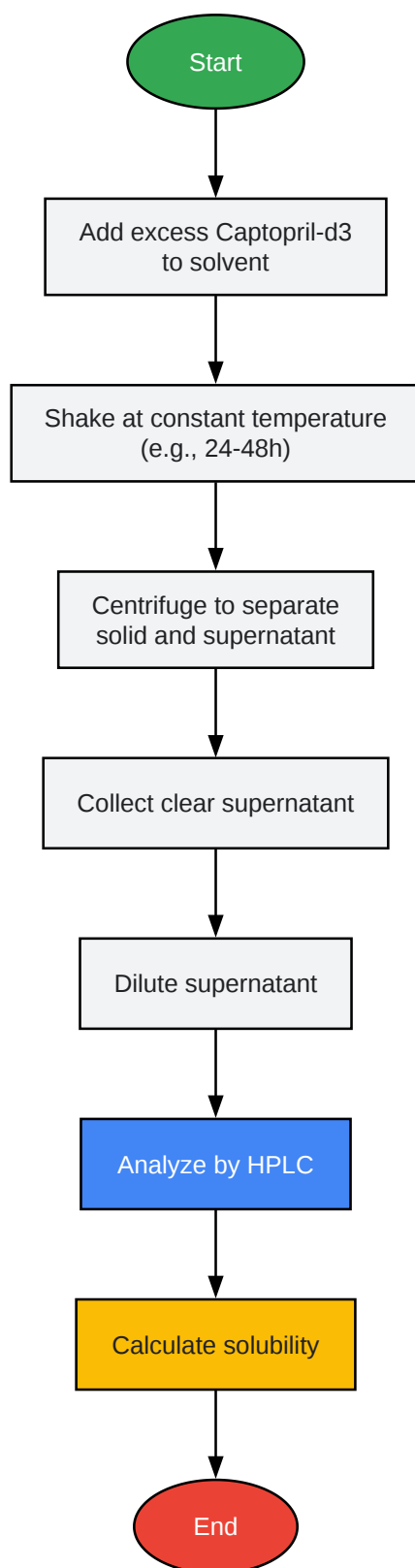
### Captopril Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)



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Caption: Mechanism of action of **Captopril-d3** via inhibition of ACE in the RAAS pathway.

## Experimental Workflow for Solubility Determination



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Caption: Workflow for determining the equilibrium solubility of **Captopril-d3**.

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